Moluccanin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of moluccanin and related compounds involves multiple steps that highlight the complexity and creativity required in organic synthesis. A pivotal study in this area is the total synthesis of (±)-moluccanic acid methyl ester, showcasing a synthesis route that features a Robinson annulation followed by aromatization to construct the aromatic ring, and concluding with a Baeyer–Villiger oxidation of the A ring to complete the molecule (Ushakov et al., 2012). Another significant approach involves an InBr(3)-catalyzed intermolecular polyene cyclization initiated by a Prins reaction, which efficiently leads to the total synthesis of (±)-moluccanic acid methyl ester in seven steps, highlighting the strategic use of cyclization reactions in the synthesis of complex terpenoids (Li et al., 2012).

Scientific Research Applications

Toxicology Studies of Aleurites moluccana Seeds : A study by Castilho et al. (2021) explored the general and genetic toxicology of A. moluccana seeds. The findings indicated no cytotoxic, genotoxic, or mutagenic potential in vitro or in vivo, suggesting safety at low concentrations and short-term use.

Ethnopharmacology and Phytochemistry : Research by Hakim et al. (2022) reviewed the ethnopharmacology, phytochemistry, and biological activities of A. moluccana. This plant has been used traditionally for treating various illnesses, and recent studies have identified compounds with antibacterial, cytotoxic, anti-inflammatory, and antinociceptive effects.

Morphology and Phytochemical Study of Pittosporum moluccanum : A study by Setiyarini et al. (2020) focused on the morphology, phytochemical content, and distribution of P. moluccanum. The research found that its leaves and fruit contain flavonoids, tannins, saponins, steroids, and alkaloids, known for their medicinal functions.

Topical Anti-Inflammatory Activity of A. moluccana Leaves Extract : A study by Hoepers et al. (2015) examined the mechanisms behind the topical anti-inflammatory effects of a semisolid containing A. moluccana dried extract. The study demonstrated significant inhibition of ear edema and reduction in leukocyte migration, cytokines, and chemokines.

Antinociceptive, Anti-inflammatory, and Wound Healing Properties : Research by Cesca et al. (2012) found that a semisolid herbal medicine based on A. moluccana leaf extract showed effective analgesic, anti-inflammatory, and wound-healing properties in animal models, supporting its traditional use.

A. moluccanus in Rheumatoid Arthritis Models : A study by Quintão et al. (2019) evaluated the effects of A. moluccanus leaves extract in models of rheumatoid arthritis. The extract showed significant reduction in mechanical hypersensitivity and paw edema, and repaired joint damage.

Antinociceptive Effects in Mice : Research by Quintão et al. (2012) investigated the antinociceptive effects of A. moluccana dried extract and its active flavonoid. The study found significant inhibition of mechanical nociception and reduction in inflammatory markers.

Safety and Hazards

Mechanism of Action

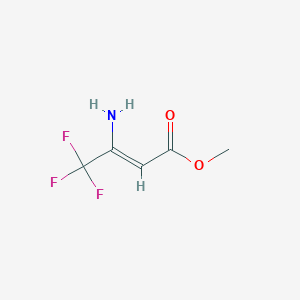

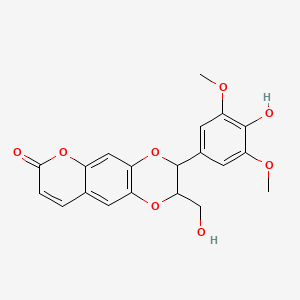

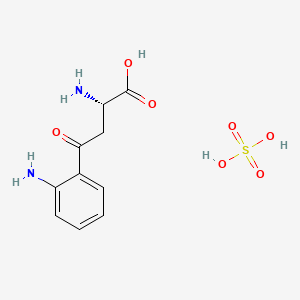

Moluccanin, also known as 3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one, is a coumarinolignoid isolated from Aleurites moluccana

Target of Action

Coumarinolignoids, the group to which this compound belongs, have been reported to show potential anti-inflammatory activities, especially against pro-inflammatory cytokines .

Mode of Action

It is known that coumarinolignoids can exhibit diverse biological activities based on the substitution groups and stereo location of these groups .

Biochemical Pathways

Coumarinolignoids have been reported to influence various biochemical pathways, contributing to their potential anti-inflammatory and other pharmacological effects .

Result of Action

Coumarinolignoids, including this compound, have been reported to exhibit potential anti-inflammatory activities .

properties

IUPAC Name |

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLZBLJGCQTQMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Moluccanin and where is it found?

A1: this compound is a coumarinolignoid, a type of natural product characterized by a unique structure combining coumarin and lignan moieties. It was first isolated from the leaves and bark of Aleurites moluccana L. Willd. (Euphorbiaceae), commonly known as "Nogueira-da-India" or "Nogueira-de-Iguape". [] This medicinal plant is traditionally used for various ailments. []

Q2: Has this compound's structure been fully characterized?

A2: While the isolation of this compound from Aleurites moluccana has been reported [], a detailed description of its spectroscopic data and molecular formula isn't provided in the provided research excerpts. Further investigation into the chemical literature would be needed to obtain this information.

Q3: Can this compound be synthesized in the lab?

A3: While the provided research excerpts don't describe the total synthesis of this compound specifically, they do detail a versatile synthetic method for producing similar linear coumarinolignoids, including Sapiumin C and Hemidesminine. [] This method, which utilizes a Mitsunobu coupling, modified Miyaura arylation, and acid-catalyzed cyclization, could potentially be adapted for the synthesis of this compound. [] Further research would be necessary to confirm this possibility and optimize the synthetic route.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1149370.png)